3-bromo-2,5-dimethyl-6H-cyclopenta[b]thiophene
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Overview
Description
3-bromo-2,5-dimethyl-6H-cyclopenta[b]thiophene is a heterocyclic compound that belongs to the thiophene family It features a five-membered ring containing one sulfur atom and is substituted with bromine and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-2,5-dimethyl-6H-cyclopenta[b]thiophene typically involves the bromination of 2,5-dimethyl-6H-cyclopenta[b]thiophene. A common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like chloroform or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent addition, can optimize the production scale. Additionally, purification techniques like recrystallization or column chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-bromo-2,5-dimethyl-6H-cyclopenta[b]thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the bromine substituent can yield the corresponding hydrogenated derivative.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under mild conditions.
Major Products
Substitution: Products include derivatives with various functional groups replacing the bromine atom.
Oxidation: Major products are sulfoxides and sulfones.
Reduction: The primary product is 2,5-dimethyl-6H-cyclopenta[b]thiophene.
Scientific Research Applications
3-bromo-2,5-dimethyl-6H-cyclopenta[b]thiophene has several applications in scientific research:
Organic Electronics: It is used in the development of organic semiconductors and conductive polymers.
Pharmaceuticals: The compound serves as an intermediate in the synthesis of biologically active molecules.
Material Science: It is explored for its potential in creating novel materials with unique electronic properties.
Chemical Biology: The compound is used in studies involving thiophene-based probes and sensors.
Mechanism of Action
The mechanism by which 3-bromo-2,5-dimethyl-6H-cyclopenta[b]thiophene exerts its effects depends on its application. In organic electronics, it functions by facilitating charge transport through its conjugated system. In pharmaceuticals, its mechanism involves interactions with specific molecular targets, potentially affecting biological pathways.
Comparison with Similar Compounds
Similar Compounds
2,5-dimethyl-6H-cyclopenta[b]thiophene: Lacks the bromine substituent, making it less reactive in substitution reactions.
3-chloro-2,5-dimethyl-6H-cyclopenta[b]thiophene: Similar structure but with chlorine instead of bromine, leading to different reactivity and applications.
3-phenyl-2,5-dimethyl-6H-cyclopenta[b]thiophene:
Uniqueness
3-bromo-2,5-dimethyl-6H-cyclopenta[b]thiophene is unique due to the presence of the bromine atom, which enhances its reactivity and allows for further functionalization. This makes it a versatile intermediate in organic synthesis and valuable in various research fields.
Properties
IUPAC Name |
3-bromo-2,5-dimethyl-6H-cyclopenta[b]thiophene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrS/c1-5-3-7-8(4-5)11-6(2)9(7)10/h3H,4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQNKSDHVOMNYOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C1)SC(=C2Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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